molecular formula C14H13NO5 B13958249 5-Acetyl-2-methyl-5H-1,3-dioxolo(4,5-f)indole-7-acetic acid CAS No. 50332-09-7

5-Acetyl-2-methyl-5H-1,3-dioxolo(4,5-f)indole-7-acetic acid

Cat. No.: B13958249
CAS No.: 50332-09-7
M. Wt: 275.26 g/mol
InChI Key: JSYRJBIDYCPYHZ-UHFFFAOYSA-N
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Description

5-Acetyl-2-methyl-5H-1,3-dioxolo(4,5-f)indole-7-acetic acid is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is notable for its unique structure, which includes a dioxolo ring fused to an indole core, making it a subject of interest in synthetic organic chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-methyl-5H-1,3-dioxolo(4,5-f)indole-7-acetic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-methyl-5H-1,3-dioxolo(4,5-f)indole-7-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

5-Acetyl-2-methyl-5H-1,3-dioxolo(4,5-f)indole-7-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Acetyl-2-methyl-5H-1,3-dioxolo(4,5-f)indole-7-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolo ring and indole core play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a simpler structure.

    5-Methoxyindole-3-acetic acid: A derivative with a methoxy group, affecting its biological activity.

    2-Methylindole-3-acetic acid: Similar in structure but lacks the dioxolo ring.

Uniqueness

5-Acetyl-2-methyl-5H-1,3-dioxolo(4,5-f)indole-7-acetic acid is unique due to its fused dioxolo ring, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other indole derivatives and enhances its potential in various applications .

Properties

CAS No.

50332-09-7

Molecular Formula

C14H13NO5

Molecular Weight

275.26 g/mol

IUPAC Name

2-(5-acetyl-2-methyl-[1,3]dioxolo[4,5-f]indol-7-yl)acetic acid

InChI

InChI=1S/C14H13NO5/c1-7(16)15-6-9(3-14(17)18)10-4-12-13(5-11(10)15)20-8(2)19-12/h4-6,8H,3H2,1-2H3,(H,17,18)

InChI Key

JSYRJBIDYCPYHZ-UHFFFAOYSA-N

Canonical SMILES

CC1OC2=C(O1)C=C3C(=C2)C(=CN3C(=O)C)CC(=O)O

Origin of Product

United States

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